6-cyclopropyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
6-cyclopropyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that combines a thiazole ring with a pyrimidine ring. This compound is of significant interest due to its potential pharmacological activities and its structural complexity, which allows for various chemical modifications.
Mechanism of Action
Target of Action
Compounds similar to “6-cyclopropyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione” often target enzymes or receptors in the body. For instance, thiazolo[4,5-d]pyrimidin-7(6H)-ones have been investigated as inhibitors of phosphatidylinositol 3-kinase .
Mode of Action
The compound might interact with its target by binding to the active site, thereby inhibiting the function of the enzyme or receptor. This interaction often involves the formation of hydrogen bonds or other types of intermolecular forces .
Biochemical Pathways
The inhibition of the target enzyme or receptor can affect various biochemical pathways. For example, the inhibition of phosphatidylinositol 3-kinase can affect cell proliferation and survival pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound can influence its bioavailability. These properties can be predicted using in silico ADMET studies .
Result of Action
The molecular and cellular effects of the compound’s action can vary depending on the specific target and pathway affected. For instance, inhibition of an enzyme involved in cell proliferation can lead to decreased cancer cell growth .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective at physiological pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the construction of the thiazolo[4,5-d]pyrimidine core. One common method starts with the reaction of thiazole or thiazolidine derivatives with pyridine derivatives under specific conditions to form the fused bicyclic scaffold . The reaction conditions often involve the use of catalysts and solvents to facilitate the annulation process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen functionalities, while reduction could produce a more saturated derivative.
Scientific Research Applications
6-cyclopropyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential pharmacological activities.
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure and are studied for their biological effects.
Uniqueness
6-cyclopropyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific combination of a cyclopropyl group, a pyridine ring, and a thiazolo[4,5-d]pyrimidine core. This unique structure provides multiple reactive sites, allowing for a wide range of chemical modifications and potential biological activities .
Properties
IUPAC Name |
6-cyclopropyl-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-12-11-10(15-13(19)17(12)7-4-5-7)9(16-20-11)8-3-1-2-6-14-8/h1-3,6-7H,4-5H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRSXRUWACXWPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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